Phenolate

Übersicht

Beschreibung

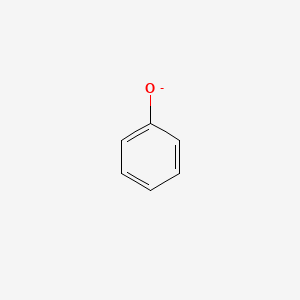

Phenolate is a this compound anion that is the conjugate base of phenol obtained by deprotonation of the OH group. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phenol.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Phenolate as a Nucleophile

this compound ions are highly reactive nucleophiles used in various organic synthesis reactions. They participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto aromatic rings. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Example Reactions:

- Alkylation and Acylation: Phenol derivatives can be alkylated or acylated using this compound ions, which can react with alkyl halides or acyl chlorides to form more complex structures .

- Formation of Phenolic Resins: this compound is a precursor in the production of phenolic resins through polymerization with formaldehyde, which are widely used in adhesives, coatings, and composite materials .

Material Science

Phenolic Resins

Phenolic resins produced from this compound are utilized in a variety of applications due to their high thermal stability and mechanical strength. They are commonly used in:

- Construction: As adhesives for plywood and oriented strand board.

- Automotive Industry: In the production of insulation materials and automotive parts.

- Electronics: As dielectric materials in electrical components .

| Application Area | Specific Uses |

|---|---|

| Construction | Plywood, oriented strand board |

| Automotive | Insulation materials, automotive parts |

| Electronics | Dielectric materials |

Environmental Applications

Bioremediation

this compound compounds have been explored for their potential in environmental remediation processes. They can be used to degrade pollutants in soil and water due to their ability to form complexes with heavy metals and facilitate their removal from contaminated sites .

Case Study:

A study demonstrated the effectiveness of phenolic compounds in reducing heavy metal toxicity in contaminated water bodies, showcasing their role as bioremediation agents .

Biomedical Applications

Antioxidant Properties

this compound ions exhibit significant antioxidant activity, making them valuable in health-related applications. They can scavenge free radicals, thus preventing oxidative stress-related diseases.

Functional Foods and Nutraceuticals

Recent research has highlighted the incorporation of phenolic compounds into functional foods due to their health benefits, including anti-inflammatory and anti-cancer properties .

| Health Benefit | Mechanism |

|---|---|

| Antioxidant Activity | Scavenging free radicals |

| Anti-inflammatory | Reducing inflammation markers |

| Anti-cancer | Inducing apoptosis in cancer cells |

Industrial Uses

Disinfectants and Chemical Reagents

this compound is employed as a disinfectant and reagent in chemical analysis due to its antimicrobial properties. It is also utilized in the production of various industrial chemicals such as dyes, explosives, and pharmaceuticals .

Eigenschaften

IUPAC Name |

phenoxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954086 | |

| Record name | Phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3229-70-7 | |

| Record name | Phenolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3229-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003229707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.